

Application Notes and Protocols for GSK3145095 in In Vivo Cancer Studies

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Compound of Interest

Compound Name: GSK3145095

Cat. No.: B607824

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Introduction

GSK3145095 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[1][2] In the context of oncology, RIPK1 inhibition has emerged as a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. Specifically, inhibition of RIPK1 can reprogram tumor-associated macrophages to a more immunogenic phenotype, leading to enhanced T-cell activation and tumor suppression.[3][4][5] While **GSK3145095** is in clinical development for treating solid tumors, a critical consideration for preclinical in vivo studies is its species selectivity. **GSK3145095** shows significantly lower potency against non-primate RIPK1, making it unsuitable for efficacy studies in rodent models.[4] Therefore, for in vivo cancer studies in mice, a tool compound with high potency against murine RIPK1, GSK'547 (also known as GSK3540547A or compound 5), is utilized. This document provides detailed protocols for both in vivo studies using the tool compound GSK'547 and ex vivo studies using **GSK3145095** with human patient-derived tumor tissues.

Data Presentation

Table 1: In Vivo Efficacy of GSK'547 in a Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model

Compound	Dosage	Administration Route	Animal Model	Key Findings	Reference
GSK'547	~100 mg/kg/day	Food-based dosing	Orthotopic PDA model in C57BL/6 mice	Reduced tumor burden and extended survival.	[1] [3]

Table 2: In Vitro Potency of **GSK3145095** and GSK'547

Compound	Target	Assay	IC50
GSK3145095	Human RIPK1	Cell-free assay	6.3 nM
GSK3145095	Human U937 cells (necroptosis)	Cell-based assay	6.3 nM
GSK3145095	Mouse L929 cells (necroptosis)	Cell-based assay	1.3 μ M
GSK'547	L929 cells (necroptosis)	Cell-based assay	32 nM

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of RIPK1 inhibition in the tumor microenvironment.

Caption: RIPK1 inhibition by **GSK3145095**/GSK'547 blocks immunosuppressive signaling.

Experimental Protocols

In Vivo Xenograft Model Using GSK'547

This protocol describes the use of the tool compound GSK'547 in a murine pancreatic cancer model.

1. Cell Culture and Animal Model

- Cell Line: KPC (Pdx1-Cre;LSL-KrasG12D/+;LSL-Trp53R172H/+) murine pancreatic ductal adenocarcinoma cells.
- Animal Model: 8-10 week old male C57BL/6 mice.
- Cell Culture: Culture KPC cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Tumor Implantation

- Harvest KPC cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1×10^7 cells/mL.
- Anesthetize the mice and surgically expose the pancreas.
- Inject 1×10^6 cells (in 100 μ L PBS) into the head of the pancreas.
- Suture the incision and monitor the animals for recovery.

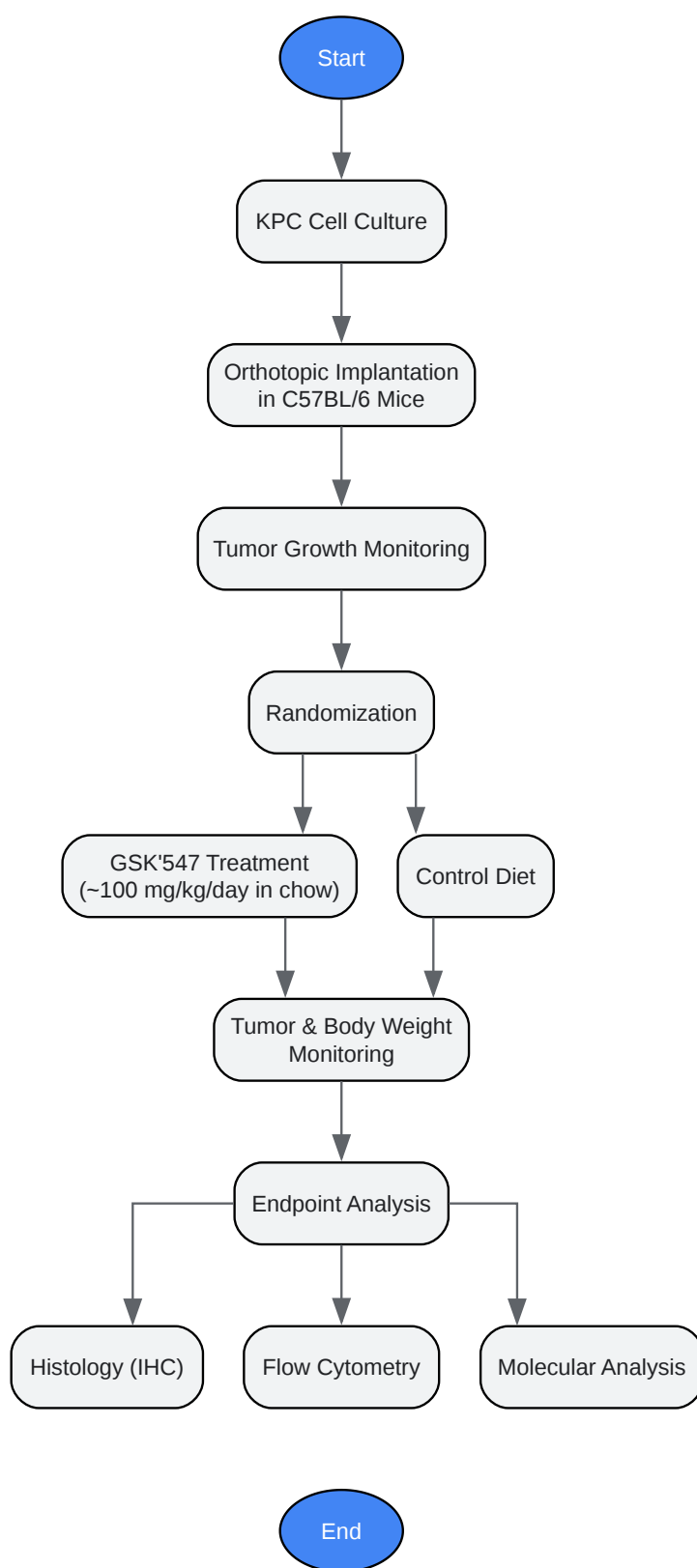
3. Treatment Regimen

- After a palpable tumor has formed (approximately 7-10 days post-implantation), randomize the mice into treatment and control groups.
- Treatment Group: Provide a custom diet containing GSK'547 formulated to deliver a daily dose of approximately 100 mg/kg.
- Control Group: Provide a standard diet without the compound.
- Monitor animal body weight and tumor size (via caliper measurements or imaging) twice weekly.

4. Endpoint Analysis

- Euthanize mice when tumors reach a predetermined size or at the end of the study period.
- Excise tumors and weigh them.

- Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like CD4, CD8, F4/80).
- Process another portion for flow cytometric analysis of tumor-infiltrating immune cells.
- A portion can be snap-frozen for molecular analysis (e.g., RNA sequencing, cytokine profiling).



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Caption: Workflow for in vivo efficacy testing of GSK'547 in a pancreatic cancer model.

Ex Vivo Patient-Derived Organotypic Tumor Spheroid (PDOTS) Assay with **GSK3145095**

This protocol outlines the generation of PDOTS from fresh human tumor tissue and their treatment with **GSK3145095**.

1. Tissue Procurement and Processing

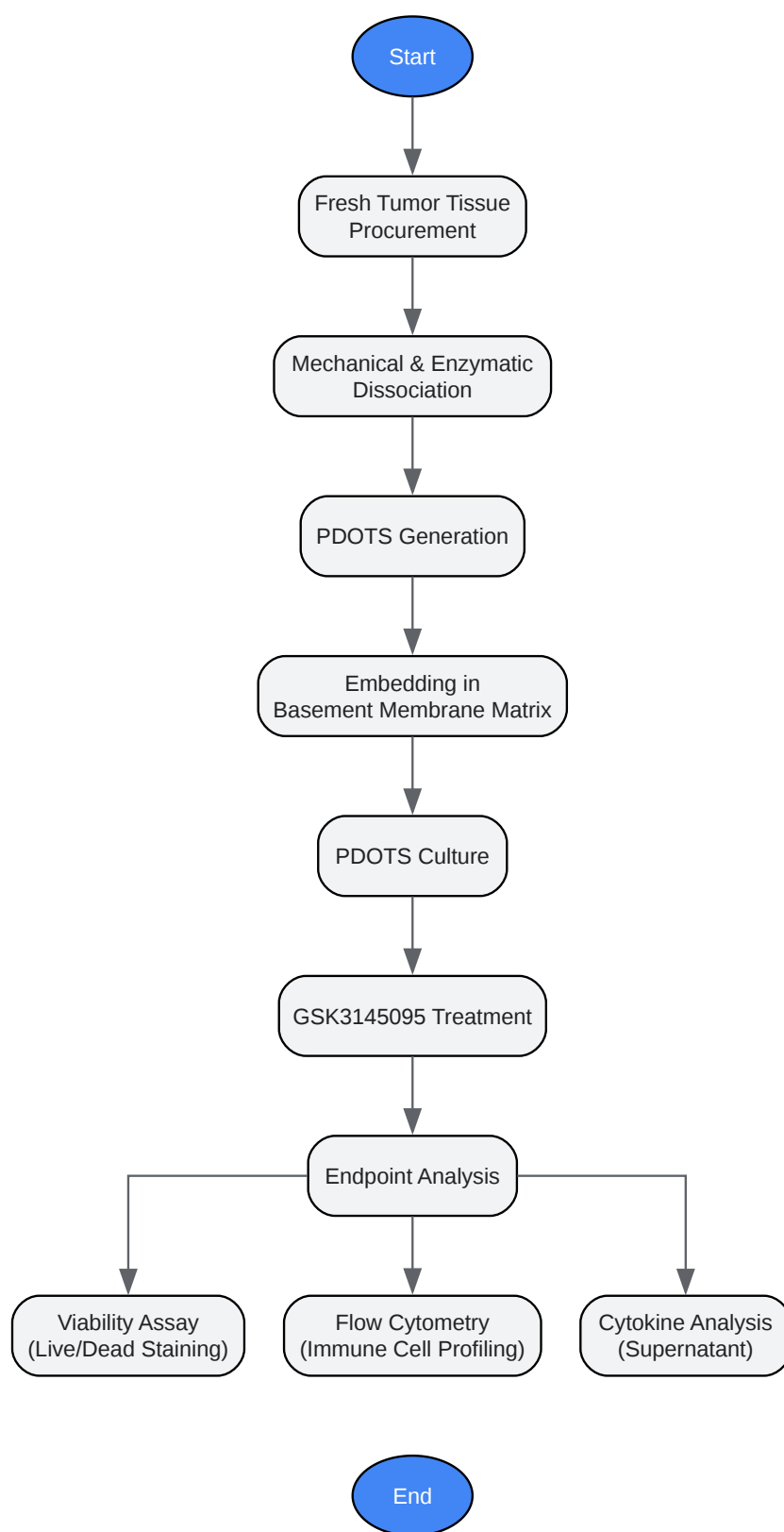
- Obtain fresh tumor tissue from surgical resections under sterile conditions and transport in a suitable collection medium on ice.
- In a sterile biosafety cabinet, wash the tissue with cold PBS.
- Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
- Digest the minced tissue with an enzymatic cocktail (e.g., collagenase, dispase, and DNase) in a shaking incubator at 37°C for 30-60 minutes.
- Neutralize the enzymes with media containing FBS and filter the cell suspension through a 100 µm cell strainer to generate organotypic tumor spheroids.

2. PDOTS Culture and Treatment

- Resuspend the PDOTS in a basement membrane matrix (e.g., Matrigel) and plate as droplets in a multi-well plate.
- Allow the matrix to solidify at 37°C, then add a complete culture medium.
- Culture the PDOTS for 24-48 hours to allow for recovery.
- Prepare serial dilutions of **GSK3145095** in the culture medium.
- Replace the medium in the PDOTS cultures with the medium containing different concentrations of **GSK3145095** or vehicle control (e.g., DMSO).
- Incubate for the desired treatment period (e.g., 72 hours).

3. Endpoint Analysis

- **Viability Assay:** Use a live/dead cell staining assay (e.g., Calcein AM/ethidium homodimer-1) and image using fluorescence microscopy to quantify cell viability.
- **Flow Cytometry:** Recover the PDOTS from the matrix using a cell recovery solution. Dissociate into a single-cell suspension and stain with antibodies for immune cell markers (e.g., CD3, CD4, CD8, CD45, CD68) and activation markers (e.g., Granzyme B, IFN- γ) to analyze changes in the immune cell populations.
- **Cytokine Analysis:** Collect the culture supernatant and analyze the secretion of cytokines and chemokines using a multiplex immunoassay (e.g., Luminex).



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Caption: Workflow for ex vivo PDOTS assay with **GSK3145095**.

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